molecular formula C10H14Cl2N4 B6225562 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride CAS No. 2770359-60-7

3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride

Cat. No.: B6225562
CAS No.: 2770359-60-7
M. Wt: 261.15 g/mol
InChI Key: CKPFFINWBFYKAQ-UHFFFAOYSA-N
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Description

3-{3H-Imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride is a heterocyclic organic compound featuring an imidazo[4,5-b]pyridine core fused to a pyrrolidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

CAS No.

2770359-60-7

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride

InChI

InChI=1S/C10H12N4.2ClH/c1-2-8-10(12-4-1)14-9(13-8)7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13,14);2*1H

InChI Key

CKPFFINWBFYKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=C(N2)C=CC=N3.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride typically involves multiple steps. One common synthetic route is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its pharmacological potential is being explored for various medical applications, including the treatment of neurological disorders and pain management.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Attributes :

  • Core : Imidazo[4,5-b]pyridine (a bicyclic system with a 5-membered imidazole ring fused to pyridine).
  • Substituent : Pyrrolidine (a 5-membered saturated ring with one nitrogen atom) at position 2.
  • Salt Form : Dihydrochloride (improves aqueous solubility and crystallinity).

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Activity Source
3-{3H-Imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride (Target) C₁₀H₁₄Cl₂N₄ 261.16 (estimated) Pyrrolidine ring Not explicitly reported Inferred from analogs
1-(3H-Imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol (1a) C₁₀H₁₄N₄O₄ 278.25 Butane-tetraol chain Anti-tubercular (MIC = 3.12 µg/mL)
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride C₁₁H₁₆Cl₂N₄O 291.18 Piperidine ring + ketone group Not reported; cataloged as life science reagent
{3H-Imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride C₇H₁₀Cl₂N₄ 221.09 Methanamine chain Not reported; marketed as small-molecule reagent
3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride C₆H₈Cl₂N₄ 207.06 Amine group at position 6 Not reported; supplier-listed compound

Structural and Functional Insights

Substituent Effects on Bioactivity: Hydrophilic substituents (e.g., hydroxyl groups in compound 1a ) improve solubility but may reduce membrane permeability. Piperidine-containing analogs (e.g., ) introduce a bulkier 6-membered ring, which could sterically hinder receptor interactions compared to the 5-membered pyrrolidine in the target.

Positional Isomerism :

  • The amine group at position 6 in versus the pyrrolidine at position 2 in the target compound highlights how regiochemistry influences electronic properties and binding affinity.

Salt Form and Stability :

  • All compared compounds are dihydrochloride salts, ensuring similar storage conditions (room temperature, dry) and enhanced stability for pharmaceutical handling .

Potential Therapeutic Implications

While the target compound’s specific activity remains uncharacterized in the provided evidence, its structural similarity to anti-tubercular derivatives (e.g., 1a–1j ) suggests possible utility in infectious disease research. The pyrrolidine moiety may offer advantages in pharmacokinetics, such as improved metabolic stability over hydroxylated analogs.

Biological Activity

The compound 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride is a member of the imidazo[4,5-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12N4·2HCl
  • Molecular Weight : 239.24 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring attached to an imidazo[4,5-b]pyridine moiety.

Research indicates that compounds within the imidazo[4,5-b]pyridine class often exhibit their biological effects through:

  • Inhibition of Kinases : These compounds can inhibit various kinases involved in cancer cell proliferation and survival.
  • Antiviral Activities : Some derivatives have shown efficacy against viral infections by disrupting viral replication processes.
  • Antimicrobial Effects : Certain analogs have demonstrated antibacterial properties against various pathogens.

Anticancer Activity

Numerous studies have reported the anticancer properties of imidazo[4,5-b]pyridine derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa (cervical cancer)5.0Inhibition of cell proliferation
Compound BMCF7 (breast cancer)8.2Induction of apoptosis
Compound CHCT116 (colon cancer)3.5Cell cycle arrest

In a study focused on amidino-substituted imidazo[4,5-b]pyridines, compound 14 exhibited significant antiproliferative activity against colon carcinoma with an IC50 of 0.7 µM .

Antimicrobial Activity

The antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives has been evaluated against various bacterial strains. Notably:

  • Compound 14 showed moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µM .
  • Other derivatives were tested but generally lacked significant antibacterial effects.

Case Studies

  • Study on Antiproliferative Effects :
    In vitro assays demonstrated that several derivatives of imidazo[4,5-b]pyridine exhibited selective toxicity towards cancer cells while sparing normal cells. For example, a bromo-substituted derivative showed IC50 values ranging from 1.8 to 3.2 µM across multiple cancer cell lines .
  • Research on Antiviral Properties :
    A recent investigation highlighted the antiviral potential of specific imidazo[4,5-b]pyridine derivatives against respiratory syncytial virus (RSV). The most effective compound displayed an EC50 value of 21 µM .

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